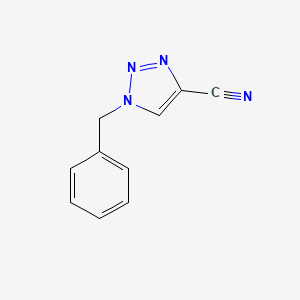

1-苄基-1H-1,2,3-三唑-4-碳腈

描述

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile (BzTCN) is a heterocyclic organic compound that belongs to the class of organic compounds known as triazoles. BzTCN has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. It has been used as a building block for synthesizing new compounds with various properties, and its structure has been used as a template for the design and synthesis of new pharmaceuticals.

科学研究应用

化学合成及衍生物

1-苄基-1H-1,2,3-三唑-4-腈作为 1,2,3-三唑家族的成员,参与各种化学合成过程。阿尔伯特 (1973) 的一项研究讨论了氨基腈及其氢化类似物的制备,其中包括与 1-苄基-1H-1,2,3-三唑-4-腈相关的 3-苄基类似物。这证明了其在创建具有潜在生物活性的化合物中的作用 (Albert, 1973)。

Saleem 等人 (2014) 描述了 1-苄基-1H-1,2,3-三唑-4-腈在有机金属化学中的用途,特别是在用于转移氢化和氧化反应的催化剂配合物的形成中。这说明了其在催化和有机转化过程中的效用 (Saleem 等人,2014)。

抗菌特性

Al-Azmi 和 Mahmoud (2020) 的研究探索了 1,2,3-三唑的新型衍生物,包括 1-苄基类似物,以了解它们的抗菌特性。这突出了这些化合物开发新型抗菌剂的潜力 (Al-Azmi & Mahmoud, 2020)。

候选药物的合成

Sekh 等人 (2021) 开发了一种用于功能化 1H-1,2,3-三唑-4-腈的合成路线,该路线被用作制备候选药物(特别是用于抗癌药物发现)的前体。这强调了其在制药领域的意义 (Sekh 等人,2021)。

超分子相互作用

Schulze 和 Schubert (2014) 讨论了 1,2,3-三唑(包括 1-苄基衍生物)的多样超分子相互作用。这些相互作用对于超分子和配位化学中的应用至关重要,加深了人们对这些化合物在复杂化学系统中的理解 (Schulze & Schubert, 2014)。

作用机制

Target of Action

The primary target of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is often targeted by anticancer drugs .

Mode of Action

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile interacts with its target by binding to the colchicine binding site of tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, the cell cycle is arrested, preventing the cells from dividing .

Biochemical Pathways

The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the sub-G1 and G2/M phase .

Result of Action

The result of 1-benzyl-1H-1,2,3-triazole-4-carbonitrile’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining .

属性

IUPAC Name |

1-benzyltriazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZMLSUPKREZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

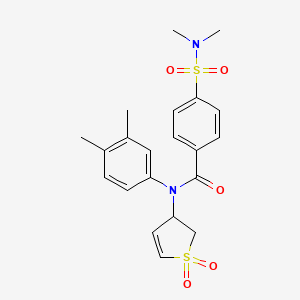

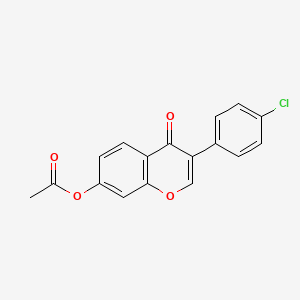

![2,3-dimethoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2837906.png)

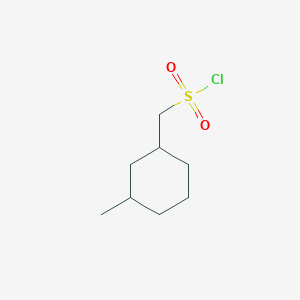

![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)

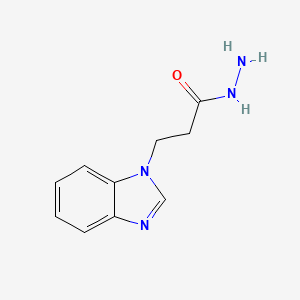

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]benzohydrazide](/img/structure/B2837925.png)